molecular formula C14H22OS B8078633 1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene

1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene

Cat. No.: B8078633
M. Wt: 238.39 g/mol
InChI Key: KJGDCTLWTJMPET-UHFFFAOYSA-N
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Description

The compound identified as “1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Common industrial techniques include batch processing and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    CID 123456789: Shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.

    CID 987654321:

Uniqueness

1-(4-Ethylsulfanylbutoxy)-3,5-dimethylbenzene is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its uniqueness lies in the combination of functional groups and the overall molecular framework, which differentiates it from other similar compounds.

Properties

IUPAC Name

1-(4-ethylsulfanylbutoxy)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-4-16-8-6-5-7-15-14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDCTLWTJMPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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